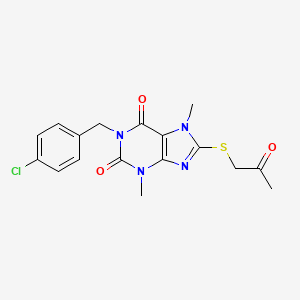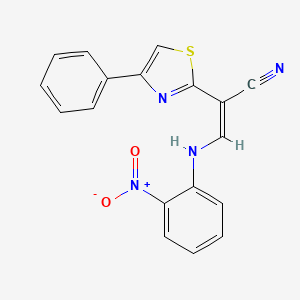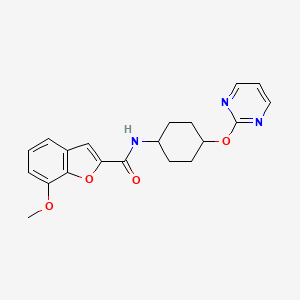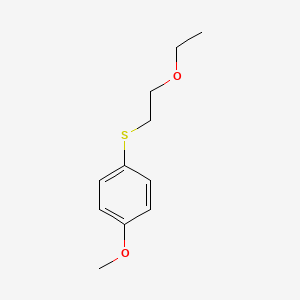
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as Olmutinib, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively researched for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell proliferation, migration, and survival. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to be highly selective for EGFR tyrosine kinase, with minimal inhibition of other kinases.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of NSCLC cell lines and tumor xenografts in animal models. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and docetaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is its high potency and selectivity for EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer biology. However, one of the limitations of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of combination therapies that can enhance its antitumor activity. Another area of interest is the identification of biomarkers that can predict response to 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione in different types of cancer.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione involves the reaction of 4-chlorobenzylamine with 3,7-dimethylxanthine in the presence of an acid catalyst to form 1-(4-chlorobenzyl)-3,7-dimethylxanthine. This intermediate is then reacted with 2-oxopropylthiol in the presence of a base to form the final product, 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione. The synthesis method has been optimized to yield high purity and high yield of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been extensively researched for its potential therapeutic applications in cancer treatment. It has been shown to be a potent and selective inhibitor of EGFR tyrosine kinase, which is overexpressed in many types of cancer. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been tested in preclinical and clinical studies for its efficacy in treating non-small cell lung cancer (NSCLC) and other types of cancer.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10(23)9-26-16-19-14-13(20(16)2)15(24)22(17(25)21(14)3)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBSCHPEBXAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2619685.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2619687.png)
![benzyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2619688.png)

![3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2619690.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2619691.png)
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoic acid](/img/structure/B2619694.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2619695.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2619698.png)
![(3S,3abeta,6abeta)-3beta-[(tert-Butoxycarbonyl)amino]hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2619700.png)


